3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

Introduction and Basic Characterization

Chemical Identity and Classification

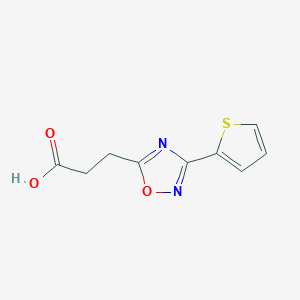

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid represents a complex heterocyclic carboxylic acid that belongs to the broader family of oxadiazole derivatives. The compound is officially registered under Chemical Abstracts Service number 500025-29-6 and carries the MDL number MFCD02679790. From a chemical classification perspective, this molecule can be categorized as a thiophene-substituted oxadiazole carboxylic acid, specifically falling under the category of five-membered heterocyclic compounds containing both sulfur and nitrogen heteroatoms.

The compound exhibits characteristics typical of both aromatic heterocycles and aliphatic carboxylic acids, creating a unique chemical entity with dual functionality. The molecular architecture places it within the class of compounds known as heteroaryl carboxylic acids, which are increasingly important in pharmaceutical and materials science applications. The presence of multiple heteroatoms (sulfur, nitrogen, and oxygen) within the molecular framework contributes to its classification as a poly-heterocyclic compound, a category that has gained significant attention in contemporary organic chemistry research.

Historical Context in Heterocyclic Chemistry

The development of compounds like this compound represents the culmination of over a century of heterocyclic chemistry research. The thiophene component of this molecule traces its origins to the pioneering work of Viktor Meyer, who discovered thiophene in 1882 as a contaminant in benzene. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the isolation of thiophene as the actual substance responsible for this reaction, marking the beginning of systematic thiophene chemistry research.

The 1,2,4-oxadiazole heterocycle component has an equally rich history, having been first synthesized by Tiemann and Krüger in 1884. Originally classified as azoxime or furo[ab1]diazole, this heterocycle remained relatively unexplored until photochemical rearrangement studies in the mid-20th century revealed its potential for conversion to other heterocyclic systems. The biological activity studies of 1,2,4-oxadiazole derivatives began in the early 1940s, and twenty years later, the first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant.

The convergence of thiophene and oxadiazole chemistry in compounds like this compound represents a modern synthetic approach that combines the aromatic stability and electronic properties of thiophene with the bioisosteric advantages of oxadiazole rings. This integration reflects the contemporary understanding that hybrid heterocyclic systems often exhibit enhanced biological activity and improved pharmacological properties compared to their individual components.

Structural Features and Molecular Components

The molecular architecture of this compound consists of three distinct structural domains, each contributing unique chemical and physical properties to the overall molecule. The compound exhibits a molecular formula of C₉H₈N₂O₃S with a molecular weight of 224.24 g/mol, as confirmed by multiple chemical databases. The structural arrangement can be represented by the Simplified Molecular Input Line Entry System notation: O=C(O)CCC1=NC(C2=CC=CS2)=NO1, which clearly delineates the connectivity between the three major components.

The overall molecular geometry is characterized by a planar aromatic system consisting of the thiophene and oxadiazole rings, connected through a nitrogen-carbon bond, with the propanoic acid chain providing a flexible aliphatic extension. This arrangement creates a molecule with both rigid aromatic regions and conformationally flexible segments, allowing for diverse intermolecular interactions and potential biological target recognition. The electronic distribution within the molecule is influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing characteristics of the oxadiazole heterocycle, creating a dipolar system with interesting electronic properties.

Thiophene Ring System

The thiophene component of this compound constitutes a five-membered aromatic heterocycle with the molecular formula C₄H₄S. This planar ring system exhibits aromatic character as indicated by its extensive substitution reactions and benzene-like chemical behavior. The thiophene ring in this compound is specifically substituted at the 2-position, connecting directly to the oxadiazole ring through a carbon-carbon bond formation.

The structural characteristics of the thiophene ring include specific bond lengths and angles that contribute to its aromatic stability. The molecule maintains a flat configuration with a bond angle at the sulfur atom of approximately 93 degrees, while the carbon-carbon-sulfur angles measure around 109 degrees. The carbon-carbon bonds adjacent to the sulfur atom measure approximately 1.34 Angstroms, the carbon-sulfur bond length is around 1.70 Angstroms, and the remaining carbon-carbon bond measures about 1.41 Angstroms. These precise geometric parameters ensure optimal orbital overlap for aromatic delocalization.

The thiophene ring system contributes significantly to the overall electronic properties of the molecule through its electron-rich nature. Unlike benzene, thiophene contains a sulfur heteroatom that can participate in both sigma and pi bonding, providing additional electron density to the aromatic system. This electron-rich character influences the reactivity patterns of the entire molecule and affects its interaction with biological targets and other chemical species.

1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring system represents the central heterocyclic component of this compound, functioning as a critical pharmacophoric element with unique bioisosteric properties. This five-membered heterocycle contains one oxygen atom and two nitrogen atoms arranged in the 1,2,4-positions, creating a distinctive electronic environment that differs significantly from other oxadiazole isomers. The ring system exhibits aromatic character and demonstrates remarkable stability under various chemical conditions.

The 1,2,4-oxadiazole heterocycle is particularly noteworthy for its bioisosteric equivalence with ester and amide functionalities, a property that makes it valuable in medicinal chemistry applications. This bioisosteric relationship arises from the ability of the oxadiazole ring to participate in specific interactions such as hydrogen bonding while maintaining similar spatial and electronic characteristics to traditional amide bonds. The heterocycle serves as a useful alternative when instability of ester or amide groups is observed, particularly in cases where hydrolysis may occur under physiological conditions.

The electronic structure of the 1,2,4-oxadiazole ring in this compound creates a region of electron deficiency that complements the electron-rich thiophene system. This electronic complementarity contributes to the overall dipolar character of the molecule and influences its binding affinity with various biological targets. The ring system also provides multiple sites for potential hydrogen bonding interactions through its nitrogen and oxygen atoms, enhancing the compound's ability to form specific interactions with target proteins or enzymes.

Propanoic Acid Chain

The propanoic acid component of this compound consists of a three-carbon aliphatic chain terminated by a carboxylic acid functional group, represented by the molecular formula C₃H₆O₂. This short-chain fatty acid moiety provides the molecule with important physicochemical properties including aqueous solubility, ionization potential, and hydrogen bonding capabilities. The propanoic acid chain is connected to the oxadiazole ring through a two-carbon methylene bridge, creating a flexible linkage that allows for conformational variation.

The carboxylic acid functionality exhibits typical acid behavior with a pKa value of approximately 4.87, indicating moderate acidity strength. This ionization potential allows the compound to exist in different protonation states depending on the environmental pH, which can significantly influence its biological activity and pharmacokinetic properties. At physiological pH, the carboxylic acid group will be predominantly ionized, creating a negatively charged carboxylate species that can participate in ionic interactions with positively charged amino acid residues in protein targets.

The propanoic acid chain contributes to the overall solubility profile of the compound, particularly in polar solvents such as water and alcohols. The presence of the carboxylic acid group enables the formation of hydrogen bonds with water molecules, enhancing aqueous solubility despite the presence of hydrophobic aromatic rings. This balanced hydrophilic-lipophilic character is crucial for potential biological applications, as it allows the compound to cross biological membranes while maintaining sufficient aqueous solubility for distribution and excretion.

Chemical Nomenclature and Identifier Systems

The comprehensive identification of this compound involves multiple nomenclature systems and molecular identifier codes that ensure unambiguous chemical communication across different scientific disciplines and databases. The International Union of Pure and Applied Chemistry name for this compound is 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, which systematically describes the molecular structure according to standardized naming conventions. Alternative accepted names include this compound and 3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanoic acid, reflecting different approaches to naming the thiophene substituent.

The compound is uniquely identified by several critical molecular identifiers that facilitate database searches and chemical information retrieval. The Chemical Abstracts Service registry number 500025-29-6 serves as the primary identifier in chemical literature and commercial databases. The MDL number MFCD02679790 provides identification within the MDL chemical database system, widely used in pharmaceutical and chemical industries. These identifiers ensure that researchers and chemists can unambiguously locate information about this specific compound across multiple databases and literature sources.

Advanced molecular identification systems provide additional layers of structural specification through computational representations. The International Chemical Identifier string "InChI=1S/C9H8N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5H,3-4H2,(H,12,13)" offers a complete computational description of the molecular structure. The corresponding International Chemical Identifier Key "KXJGVLSBXNIPCO-UHFFFAOYSA-N" provides a hashed version suitable for database indexing and rapid structure matching. The Simplified Molecular Input Line Entry System representation "O=C(O)CCC1=NC(C2=CC=CS2)=NO1" offers a more compact but equally precise structural description.

| Identifier Type | Value | Description |

|---|---|---|

| Chemical Abstracts Service Number | 500025-29-6 | Primary registry identifier |

| MDL Number | MFCD02679790 | MDL database identifier |

| Molecular Formula | C₉H₈N₂O₃S | Elemental composition |

| Molecular Weight | 224.24 g/mol | Exact molecular mass |

| International Chemical Identifier Key | KXJGVLSBXNIPCO-UHFFFAOYSA-N | Computational hash identifier |

| Simplified Molecular Input Line Entry System | O=C(O)CCC1=NC(C2=CC=CS2)=NO1 | Linear notation |

The systematic nomenclature approach ensures that the compound name accurately reflects its structural components in hierarchical order. The propanoic acid portion indicates the three-carbon carboxylic acid chain, while the oxadiazol-5-yl designation specifies the attachment point on the oxadiazole ring. The thien-2-yl or thiophen-2-yl nomenclature indicates the specific position of attachment on the thiophene ring system. This systematic naming convention allows chemists to reconstruct the molecular structure directly from the chemical name, facilitating clear communication and reducing ambiguity in chemical literature and databases.

Properties

IUPAC Name |

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJGVLSBXNIPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241867 | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500025-29-6 | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500025-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Arylamidoximes with Succinic Anhydride

A well-documented method involves heating a mixture of arylamidoximes (bearing the thiophene substituent) with succinic anhydride. This reaction promotes ring closure to form the 1,2,4-oxadiazole ring and simultaneously introduces the propanoic acid side chain.

Conventional Heating: Refluxing the mixture in dioxane under nitrogen atmosphere for several hours (typically 4 hours) yields the target acid in moderate to high yields (40-62%).

Microwave-Assisted Synthesis: Microwave irradiation significantly improves reaction efficiency and yield. Heating the intimate mixture of arylamidoxime and succinic anhydride in a domestic microwave oven at 80% power for 10 minutes produces the acid with higher purity and comparable or improved yields compared to conventional heating.

Table 1. Yields of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids by different methods

| Entry | Method | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Conventional reflux | 4 hours | 40-62 | Dioxane solvent, N2 atmosphere |

| 2 | Microwave irradiation | 10 minutes | Comparable or higher | Cleaner products, shorter time |

Continuous Microreactor Synthesis

A rapid multistep synthesis using continuous microreactor technology has been reported for 1,2,4-oxadiazoles, including 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids. This method involves:

Sequential mixing of arylnitriles with hydroxylamine hydrochloride and base to form amidoximes in situ.

Subsequent reaction with succinic anhydride as the electrophile to form the oxadiazole ring and propanoic acid side chain.

The process is carried out in a continuous flow microreactor system at elevated temperatures (150-200 °C) and controlled pressure (7.5-8.5 bar).

Solvent: Dimethylacetamide (DMA) is preferred over DMF to avoid side reactions.

The total reaction time is approximately 30 minutes, producing 40-80 mg of purified product per run with isolated yields ranging from 45% to 62%.

| Entry | Arylnitrile (ArCN) | Product Yield (%) |

|---|---|---|

| 1 | 18 | 46 |

| 2 | 19 | 45 |

| 3 | 20 | 62 |

Reaction Conditions and Solvent Effects

The choice of solvent is critical. DMA is preferred in microreactor synthesis to prevent formation of dimethyl amide byproducts that occur with DMF at high temperatures.

Microwave-assisted synthesis benefits from solvent-free or minimal solvent conditions, enhancing reaction rates and product purity.

Conventional methods typically use dioxane or similar aprotic solvents under inert atmosphere to prevent oxidation or side reactions.

Mechanistic Insights

The amidoxime intermediate reacts with the anhydride to form an O-acyl amidoxime, which undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.

The propanoic acid side chain originates from the succinic anhydride, which opens and attaches during ring closure.

Microwave irradiation accelerates the cyclization by rapid heating and possibly by non-thermal microwave effects, leading to cleaner and faster reactions.

Continuous flow microreactors provide precise control over reaction parameters, improving reproducibility and scalability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Heating | Arylamidoxime + Succinic Anhydride | Reflux in dioxane, 4 h, N2 atmosphere | 40-62 | Simple setup, moderate yield | Longer reaction time |

| Microwave-Assisted | Arylamidoxime + Succinic Anhydride | Microwave, 10 min, solvent-free or minimal solvent | Comparable or higher | Rapid, cleaner products | Requires microwave equipment |

| Continuous Microreactor | Arylnitrile + NH2OH·HCl + Succinic Anhydride | Flow microreactor, 150-200 °C, DMA solvent, 30 min | 45-62 | Fast, scalable, controlled | Specialized equipment required |

Chemical Reactions Analysis

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is , with a molecular weight of approximately 196.24 g/mol. The compound features a thienyl group attached to an oxadiazole moiety, which contributes to its biological activity and potential applications.

Pharmaceutical Applications

- Antimicrobial Activity

- Anti-inflammatory Effects

- Analgesic Properties

Agrochemical Applications

- Fungicides

- Pesticides

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . The compound may also interact with voltage-sensitive sodium channels, prolonging their inactivation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,4-oxadiazole scaffold allows for diverse substitution patterns, significantly altering properties. Key analogs include:

- Substituent Impact :

- Electron-Donating Groups (e.g., 4-methoxyphenyl) : Enhance solubility and bioavailability due to increased polarity .

- Halogenated Groups (e.g., 4-bromophenyl) : Improve lipophilicity and binding affinity in hydrophobic pockets .

- Heteroaromatic Groups (e.g., pyridyl, thienyl) : Introduce hydrogen-bonding or π-π stacking interactions, critical for target engagement .

Physicochemical Properties

- Coplanarity: In 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, the pyridine and oxadiazole rings are nearly coplanar (dihedral angle = 11.3°), favoring planar interactions with biological targets .

- Solubility : Methoxy and ethoxy substituents improve aqueous solubility (e.g., 3-(4-ethoxyphenyl) analog, C₁₃H₁₄N₂O₄) compared to halogenated derivatives .

Biological Activity

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and cytotoxic effects.

Chemical Structure and Properties

The compound features a thienyl group and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 240.25 g/mol.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess strong bactericidal effects against various strains of bacteria, including resistant strains like Staphylococcus aureus.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Thien-2-yl)-1,2,4-oxadiazole | Staphylococcus aureus | 10 µg/mL |

| 3-(Thien-2-yl)-propanoic acid | Escherichia coli | 15 µg/mL |

| 3-(Thien-2-yl)-oxadiazole derivative | Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the presence of the oxadiazole ring enhances the antimicrobial activity of the compound.

Cytotoxicity Studies

Cytotoxicity assessments reveal varying effects on different cell lines. For example, studies have demonstrated that certain derivatives do not exhibit significant toxicity towards normal cell lines like L929 but may induce cytotoxic effects in cancer cell lines.

Table 2: Cytotoxic Effects on Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl propanoic acid | L929 | >100 |

| 3-(Thien-2-yl)-1,2,4-oxadiazol derivative | HepG2 (liver cancer) | 50 |

| 3-(Thien-2-yl)-1,2,4-oxadiazol derivative | A549 (lung cancer) | 40 |

The data indicates that while the compound is relatively safe for normal cells, it shows potential as an anticancer agent by selectively targeting cancer cells.

The mechanism behind the biological activity of oxadiazole derivatives often involves interference with bacterial cell wall synthesis or disruption of cellular processes in cancer cells. The presence of the thiophene ring is believed to enhance lipophilicity and facilitate membrane penetration.

Case Studies

A notable study explored a series of oxadiazole derivatives including this compound. The compounds were tested against a panel of microorganisms and cancer cell lines. Results indicated that modifications in the substituents significantly affected both antimicrobial and anticancer properties.

Case Study Summary:

- Objective: To evaluate the antibacterial and anticancer activity of synthesized oxadiazole derivatives.

- Methodology: A series of compounds were synthesized and tested against standard microbial strains and human cancer cell lines.

- Results: Several compounds exhibited potent antibacterial activity with MIC values lower than traditional antibiotics. Additionally, selected compounds showed promising cytotoxicity against cancer cells while sparing normal cells.

Q & A

Q. Example Optimization Table :

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Reaction time | ↑ with time | 2–4 hr |

| Temperature | ↑ with heat | 100–120°C |

| Catalyst (HOBt/DCC) | ↑ 20–30% | 1.2 equiv |

What safety protocols are recommended for handling this compound?

Basic Research Question

While no specific SDS is available for the target compound, general protocols for carboxylic acid derivatives apply:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.